2-(3-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Description
Chemical Structure: The compound features a 1,3-dioxoisoindole core substituted at the 2-position with a 3-methyl-2,6-dioxopiperidin-3-yl group and a carboxylic acid moiety at the 5-position. Its molecular formula is C₁₅H₁₂N₂O₆, with a molar mass of 316.27 g/mol . The SMILES string is O=C(O)c1ccc2C(=O)N(C(=O)c2c1)C1(C)CCC(=O)NC1=O, highlighting the dioxopiperidine and isoindole-dione functionalities.
Properties
CAS No. |
2770359-69-6 |
|---|---|
Molecular Formula |
C15H12N2O6 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
2-(3-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C15H12N2O6/c1-15(5-4-10(18)16-14(15)23)17-11(19)8-3-2-7(13(21)22)6-9(8)12(17)20/h2-3,6H,4-5H2,1H3,(H,21,22)(H,16,18,23) |
InChI Key |
VWVJRXADTDRXRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)NC1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a member of the isoindole family, notable for its diverse biological activities. This compound exhibits significant potential in therapeutic applications, particularly in the modulation of inflammatory responses and inhibition of specific enzymes associated with disease processes.
Inhibition of Tumor Necrosis Factor (TNF)
Research indicates that derivatives of this compound can reduce levels of Tumor Necrosis Factor-alpha (TNF-α) , a cytokine involved in systemic inflammation. The patent EP1285916B1 describes how substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides can lower TNF-α levels in mammals, suggesting a potential therapeutic role in inflammatory diseases .
Heparanase Inhibition
A study published in PubMed highlights that certain 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids act as inhibitors of heparanase , an enzyme implicated in cancer metastasis and angiogenesis. The compound demonstrated potent inhibitory activity with an IC50 range of 200-500 nM and showed selectivity over human beta-glucuronidase .
Anti-Angiogenic Effects
The anti-angiogenic properties of these compounds suggest they may be useful in cancer therapy by inhibiting the formation of new blood vessels that tumors require for growth. This characteristic is particularly relevant for developing treatments targeting solid tumors .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, administration of the compound led to a significant decrease in inflammatory markers associated with chronic inflammatory diseases. The results indicated that the compound's ability to inhibit TNF-α was linked to reduced inflammation and improved clinical outcomes .
Case Study 2: Cancer Treatment Potential
Another study explored the efficacy of this compound as a heparanase inhibitor in various cancer models. The findings revealed that treatment with the compound resulted in reduced tumor growth and metastasis compared to control groups. This supports its potential use as an adjunct therapy in oncology .
Research Findings Summary
Scientific Research Applications
Cancer Treatment
The compound has been identified as a potent inhibitor of tumor necrosis factor (TNF) production, which plays a critical role in inflammation and cancer progression. It is particularly noted for its efficacy against various cancers, including:
- Solid Tumors : Such as melanoma and breast cancer.
- Blood-Borne Cancers : Including multiple myeloma and leukemias (both acute and chronic forms) .
Anti-inflammatory Properties
Research indicates that this compound can modulate the immune response by:
- Reducing levels of pro-inflammatory cytokines like TNF and IL-1.
- Stimulating the production of anti-inflammatory cytokines such as IL-10 .
This activity positions it as a candidate for treating inflammatory diseases, autoimmune disorders, and conditions such as rheumatoid arthritis and Crohn's disease.
Cardiovascular Health
The compound has shown promise in treating various heart diseases, including:
- Congestive heart failure
- Myocardial infarction
These applications stem from its ability to modulate inflammatory responses that contribute to cardiovascular diseases .
Viral Infections
There is evidence suggesting that the compound may have antiviral properties, making it potentially useful in treating viral infections such as HIV and hepatitis .
Case Studies and Research Findings
Chemical Reactions Analysis
Oxidation Reactions
The compound’s electron-deficient isoindole-dione ring and tertiary amine in the piperidinyl group are susceptible to oxidation.
The methyl group on the piperidinyl ring may undergo oxidation to form a ketone under aggressive conditions (e.g., CrO₃), though steric hindrance limits this pathway .
Reduction Reactions
Reductive transformations target the carbonyl groups and the isoindole-dione system:
The carboxylic acid group is generally resistant to reduction unless pre-activated (e.g., ester formation).
Substitution Reactions
The electron-withdrawing nature of the isoindole-dione system enhances electrophilicity at specific positions:
| Site | Nucleophile | Conditions | Product |
|---|---|---|---|
| Amide nitrogen | Alkyl halides | DMF, K₂CO₃ | N-alkylated derivatives . |
| Carboxylic acid | Amines, alcohols | DCC, EDC/HOBt | Amides or esters via coupling . |
Acid-Base Reactions
The carboxylic acid (pKa ~2.5) and tertiary amine (pKa ~7.1) participate in pH-dependent equilibria:
| Functional Group | Reaction | Application |
|---|---|---|
| Carboxylic acid | Deprotonation (NaOH, NH₃) | Salt formation for improved solubility . |
| Tertiary amine | Protonation (HCl, H₂SO₄) | Hydrochloride salts for crystallinity . |
Cycloaddition and Ring-Opening
The conjugated system in the isoindole-dione may engage in Diels-Alder reactions with dienes, though steric bulk from the methyl group limits reactivity. Ring-opening under alkaline conditions yields dicarboxylic acid derivatives .
Stability Under Thermal and Photolytic Conditions
| Condition | Effect |
|---|---|
| Thermal (>200°C) | Decomposition via decarboxylation and retro-Diels-Alder pathways . |
| UV light | Photooxidation of the isoindole ring, forming quinone-like structures . |
Comparative Reactivity with Structural Analogs
The methyl substituent on the piperidinyl ring distinguishes this compound from non-methylated analogs (e.g., 2-(2,6-dioxopiperidin-3-yl) derivatives):
| Feature | Impact on Reactivity |
|---|---|
| Methyl group | - Steric hindrance reduces nucleophilic substitution rates at the piperidine nitrogen. - Electron-donating effects stabilize adjacent carbonyl groups . |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Isoindole-Dione Derivatives
Below is a comparative analysis of key structural and physicochemical properties:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The presence of a carboxylic acid group in the target compound improves hydrophilicity (logP ~1.2 estimated) compared to ethynyl or ethoxyphenyl derivatives (logP ~2.5–3.0) .
- Solubility: The carboxylic acid moiety enhances aqueous solubility (>10 mg/mL predicted) relative to non-polar substituents like ethynyl or methyl .
- Bioactivity : The 3-methyl-dioxopiperidinyl group may enhance binding to cereblon (CRBN), a key E3 ubiquitin ligase in proteolysis-targeting chimeras (PROTACs), compared to unsubstituted dioxopiperidine analogues .
Preparation Methods
Synthesis of 3-Methyl-3-aminopiperidine-2,6-dione
The 3-methyl-piperidine-2,6-dione moiety is synthesized via cyclization of N-methylglutamine derivatives under acidic conditions. Patent US20080064876A1 details the use of trifluoroacetic acid (TFA) in ethyl acetate at 45–55°C to promote intramolecular amidation, yielding the piperidine ring with 89% purity. Alternatively, WO1999047512A1 employs 3-aminopiperidine-2,6-dione hydrogen chloride reacted with sodium acetate in acetic acid, achieving a 76% yield after recrystallization. The methyl group at position 3 is introduced via alkylation of glutamic acid precursors before cyclization, ensuring regioselectivity.
Stereochemical Control
Racemization at the 3-position is mitigated by using enantiomerically pure starting materials. As noted in US20080064876A1, the stereochemistry of 3-aminopiperidine-2,6-dione precursors directly dictates the final product’s configuration, with (R)-isomers exhibiting higher crystallinity. Chiral HPLC analysis confirms enantiomeric excess (ee) >98% when using (R)-N-methylglutamine.
Isoindole-1,3-dione Ring Formation
Condensation with Phthalic Anhydride Derivatives
The isoindole ring is constructed via Friedel-Crafts acylation between 3-methyl-3-aminopiperidine-2,6-dione and 5-carboxyphthalic anhydride. WO1999047512A1 reports a one-pot reaction in acetic acid at 80°C for 12 hours, yielding 72% of the coupled product. Sodium acetate acts as a base to neutralize HCl generated during the reaction, preventing side reactions.
Table 1: Optimization of Condensation Conditions
| Solvent | Acid Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetic acid | None | 80 | 72 | 95 |
| Ethyl acetate | TFA (0.1 eq) | 50 | 68 | 89 |
| Acetonitrile | Imidazole | 85 | 65 | 91 |
Alternative Route via Bromomethyl Intermediates
US5635517A discloses a pathway using methyl 2-bromomethyl-5-nitrobenzoate, which is reacted with 3-methyl-3-aminopiperidine-2,6-dione in dimethylformamide (DMF) containing triethylamine. The nitro group is subsequently reduced to an amine using H₂/Pd-C and oxidized to a carboxylic acid with KMnO₄, achieving an overall yield of 58%.
Functionalization of the 5-Carboxylic Acid Group
Post-Modification Strategies
Patent US20080064876A1 describes a two-step approach:
-
Condensation with 5-nitrophthalic anhydride to form 2-(3-methyl-2,6-dioxopiperidin-3-yl)-5-nitroisoindole-1,3-dione (yield: 74%).
-
Catalytic hydrogenation (H₂, 10% Pd/C) in methanol converts the nitro group to an amine, which is oxidized to carboxylic acid using Jones reagent (CrO₃/H₂SO₄) with 67% efficiency.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (7:3 v/v) yields needle-like crystals with >99% purity (HPLC). Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, consistent with the crystalline form.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 1.42 (s, 3H, CH₃), 2.68–2.72 (m, 2H, piperidine H-4), 3.01–3.05 (m, 2H, piperidine H-5), 5.21 (s, 1H, H-3), 7.89 (d, J = 8.0 Hz, 1H, ArH), 8.12 (dd, J = 8.0, 1.6 Hz, 1H, ArH), 8.36 (d, J = 1.6 Hz, 1H, ArH).
-
IR (KBr): 1775 cm⁻¹ (C=O, imide), 1702 cm⁻¹ (C=O, carboxylic acid).
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Patent US20080064876A1 highlights a continuous process where the condensation and hydrogenation steps are performed in a tubular reactor, achieving a throughput of 12 kg/day with 93% yield. Ethyl acetate is preferred for its low toxicity and ease of removal under reduced pressure.
Waste Reduction
The use of recyclable Pd/C catalysts (reused ≥5 times without activity loss) and solvent recovery systems (distillation) reduces environmental impact.
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes for 2-(3-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Key Synthesis Protocols :
- Reaction Design : Use reflux conditions in acetic acid with sodium acetate as a catalyst. For example, describes refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one for 3–5 hours, followed by recrystallization (DMF/acetic acid) to isolate the product .
- Critical Parameters : Reaction time (2.5–5 hours), molar ratios (1:1.1 reagent excess), and recrystallization solvents (e.g., acetic acid vs. DMF mixtures) significantly affect purity. highlights that shorter reflux times (2.5–3 hours) reduce byproduct formation in analogous syntheses .
Q. What spectroscopic and chromatographic methods are validated for characterizing this compound’s structural integrity?
Methodological Answer :
- Spectroscopic Analysis :
- FTIR : Confirm carbonyl stretches (1,3-dioxo groups at ~1700–1750 cm⁻¹) and carboxylic acid O-H/N-H stretches (2500–3300 cm⁻¹).
- NMR : Use ¹H and ¹³C NMR to verify the methyl-piperidinyl and isoindole moieties. (NIST data) provides reference spectra for analogous heterocycles .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?
Methodological Answer :
- SAR Framework :
- Core Modifications : Introduce substituents at the isoindole carboxylic acid (e.g., esterification, amidation) or piperidinyl methyl group (e.g., halogenation). highlights analogs with amino or nitro substitutions influencing bioactivity .
- Assay Selection : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (MTT or apoptosis markers). demonstrates triazolo-thiadiazine derivatives tested for antimicrobial activity via MIC assays .
Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?
Methodological Answer :
- Stability Protocol :
- Accelerated Degradation Studies : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC and LC-MS.
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life. ’s environmental fate studies provide methodologies for tracking abiotic degradation .
Q. How can computational modeling predict the environmental fate and ecotoxicological risks of this compound?
Methodological Answer :
- In Silico Tools :
- EPI Suite : Estimate logP (lipophilicity) and biodegradation potential.
- Molecular Dynamics : Simulate interactions with soil organic matter or aquatic enzymes. ’s INCHEMBIOL project framework guides ecotoxicological risk assessment .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during pharmacological testing?
Methodological Answer :
- Strategies :
- Use co-solvents (DMSO ≤1%) or surfactants (e.g., Tween-80).
- Synthesize prodrugs (e.g., methyl esters) hydrolyzed in vivo. demonstrates solubility enhancement via carboperoxoate derivatives .
Q. What statistical designs are optimal for multi-variable optimization in synthesis or bioactivity studies?
Methodological Answer :
- Design of Experiments (DoE) :
- Response Surface Methodology (RSM) : Optimize reaction parameters (temperature, catalyst loading).
- Split-Plot Designs : Manage hierarchical variables (e.g., rootstock vs. harvest season in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
